2-(Thiophene-2-sulfonamido)acetic acid

Description

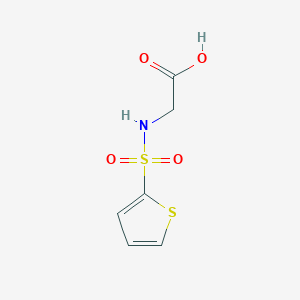

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-ylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c8-5(9)4-7-13(10,11)6-2-1-3-12-6/h1-3,7H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLYUBNAUREKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390058 | |

| Record name | 2-(thiophene-2-sulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82068-09-5 | |

| Record name | 2-(thiophene-2-sulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Thiophene-2-sulfonamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Thiophene-2-sulfonamido)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a plausible and robust synthetic pathway, complete with detailed experimental protocols, expected quantitative data, and a visualization of a relevant biological signaling pathway. The information presented herein is curated for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.

Introduction

This compound, with the CAS number 82068-09-5, is a sulfonamide derivative incorporating a thiophene moiety.[1][2] Thiophene sulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of this specific molecule is of interest for structure-activity relationship (SAR) studies and as a building block for more complex pharmaceutical compounds.

This guide details a two-step synthetic approach, commencing with the preparation of the key intermediate, thiophene-2-sulfonyl chloride, followed by its reaction with glycine to yield the target compound.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the chlorosulfonation of thiophene to produce thiophene-2-sulfonyl chloride. The subsequent step is the nucleophilic substitution of the chloride by the amino group of glycine to form the desired sulfonamide.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of Thiophene-2-sulfonyl chloride

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

-

Thiophene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) in an ice bath.

-

Slowly add thiophene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride.

-

The crude product can be purified by vacuum distillation.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-arylsulfonyl amino acids.

Materials:

-

Thiophene-2-sulfonyl chloride

-

Glycine

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and water, or Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve glycine (1.2 equivalents) in an aqueous solution of sodium hydroxide (2.5 equivalents) or suspend it in dichloromethane with triethylamine (2.5 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in dioxane or dichloromethane to the glycine solution while maintaining the temperature and pH (if using NaOH, maintain pH 9-10).

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

If using an aqueous system, wash the reaction mixture with dichloromethane to remove any unreacted sulfonyl chloride. Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the product.

-

If using an organic solvent, wash the reaction mixture with 1M HCl, then water, and finally brine. Dry the organic layer and concentrate to obtain the crude product.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

The following tables summarize the key reagents and expected physicochemical properties of the final product.

Table 1: Reagents and Molar Quantities for Synthesis

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| Step 1: Thiophene-2-sulfonyl chloride synthesis | |||

| Thiophene | C₄H₄S | 84.14 | 1.0 |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | 3.0 |

| Step 2: this compound synthesis | |||

| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S₂ | 182.65 | 1.0 |

| Glycine | C₂H₅NO₂ | 75.07 | 1.2 |

| Sodium Hydroxide | NaOH | 40.00 | 2.5 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Expected Value |

| CAS Number | 82068-09-5[1][3] |

| Molecular Formula | C₆H₇NO₄S₂[2] |

| Molecular Weight | 221.25 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

| ¹H NMR | Expected signals for thiophene protons, the methylene protons of the acetic acid moiety, and the amine proton. |

| ¹³C NMR | Expected signals for the carbons of the thiophene ring, the carbonyl carbon, and the methylene carbon. |

| Mass Spectrometry | Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. |

| Purity (by HPLC) | >95% after purification |

| Yield | 60-80% (based on analogous reactions) |

Biological Context and Signaling Pathway

Thiophene sulfonamide derivatives have been investigated for a variety of biological activities, including the inhibition of enzymes involved in inflammatory and proliferative diseases. For instance, certain sulfonamides act as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and are often dysregulated in cancer and arthritis.

The following diagram illustrates a simplified signaling pathway involving the activation of an MMP and its potential inhibition by a thiophene sulfonamide derivative.

Caption: Potential inhibition of Matrix Metalloproteinase (MMP) by this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols, researchers can reliably produce this compound for further investigation. The provided data tables and the illustrative signaling pathway offer a comprehensive understanding of the compound's characteristics and its potential biological relevance. This document is intended to serve as a valuable resource for scientists and professionals in the ongoing pursuit of novel therapeutic agents.

References

An In-depth Technical Guide on 2-(Thiophene-2-sulfonamido)acetic acid

CAS Number: 82068-09-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Thiophene-2-sulfonamido)acetic acid, a molecule of interest within the broader class of thiophene-containing sulfonamides. While specific data for this compound is limited in publicly available literature, this document extrapolates information from closely related analogues to provide insights into its potential synthesis, physicochemical properties, and biological activities. Thiophene derivatives are recognized for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄S₂ | Chemspace |

| Molecular Weight | 221.25 g/mol | Chemspace |

| CAS Number | 82068-09-5 | Chemspace |

| IUPAC Name | This compound | Chemspace |

| SMILES | C1=CSC(=C1)S(=O)(=O)NCC(=O)O | Chemspace |

| InChI Key | UFLYUBNAUREKFD-UHFFFAOYSA-N | Chemspace |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound could likely be achieved through the reaction of thiophene-2-sulfonyl chloride with glycine.

dot

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Preparation of Thiophene-2-sulfonyl chloride: Thiophene can be sulfonated using sulfuric acid to yield thiophene-2-sulfonic acid. Subsequent treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield thiophene-2-sulfonyl chloride.

-

Sulfonamide Formation:

-

Glycine is dissolved in an appropriate aqueous alkaline solution (e.g., sodium hydroxide solution).

-

The solution is cooled in an ice bath.

-

Thiophene-2-sulfonyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane), is added dropwise to the glycine solution with vigorous stirring.

-

The reaction mixture is stirred for several hours at room temperature.

-

Upon completion, the aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

-

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the broader class of thiophene-sulfonamide derivatives has demonstrated a wide range of pharmacological activities. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

Reported Activities of Thiophene-Sulfonamide Derivatives:

-

Antimicrobial Activity: Thiophene-based sulfonamides have shown promising activity against various bacterial and fungal strains.[1]

-

Anti-inflammatory Activity: Several thiophene derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX).

-

Anticancer Activity: Certain thiophene-sulfonamides have been investigated as potential anticancer agents, with some demonstrating inhibitory effects on tumor cell growth.

-

Carbonic Anhydrase Inhibition: A related compound, 2-[Propyl-[5-(trifluoromethyl)thiophen-2-yl]sulfonylamino]acetic acid, is a potent inhibitor of carbonic anhydrase, an enzyme implicated in various diseases including glaucoma and epilepsy.[2]

Potential Signaling Pathway Involvement

Given the lack of specific studies on this compound, a definitive signaling pathway cannot be outlined. However, based on the known activities of other thiophene derivatives, particularly their anti-inflammatory and anticancer effects, a hypothetical involvement in pathways such as the NF-κB signaling cascade can be postulated. The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a common mechanism for anti-inflammatory and anticancer drugs.

dot

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a thiophene-sulfonamide derivative.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery, given the established biological significance of the thiophene-sulfonamide scaffold. While direct experimental data for this compound is sparse, this guide provides a foundational understanding based on related structures. Further research is warranted to elucidate its specific synthetic protocols, biological activities, and mechanisms of action. The information and proposed methodologies presented herein offer a starting point for researchers to explore the therapeutic potential of this and similar compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophene-2-sulfonamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophene-2-sulfonamido)acetic acid is a sulfur-containing heterocyclic compound of interest in medicinal chemistry. Its structural similarity to known bioactive molecules, particularly those exhibiting carbonic anhydrase inhibition, suggests its potential for therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its likely biological mechanism of action.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, key identifiers and properties have been compiled. For comparative purposes, the properties of the closely related compound, 2-Thiopheneacetic acid, are also presented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82068-09-5 | [1][2][3][4][5] |

| Molecular Formula | C6H7NO4S2 | [1][2] |

| Molecular Weight | 221.254 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Storage Conditions | Store at -4°C (1-2 weeks), or -20°C for longer periods (1-2 years) | [2] |

Table 2: Physicochemical Properties of 2-Thiopheneacetic acid (for comparison)

| Property | Value | Source |

| CAS Number | 1918-77-0 | [6][7] |

| Molecular Formula | C6H6O2S | [6][7] |

| Molecular Weight | 142.18 g/mol | [7] |

| Melting Point | 61-66 °C | [6] |

| Boiling Point | Not available | |

| pKa | Not available | |

| logP | Not available | |

| Appearance | White to grey to brown crystalline powder | [6] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the N-sulfonylation of glycine. This method is adapted from standard procedures for the synthesis of N-sulfonylated amino acids.

Materials:

-

Glycine

-

Thiophene-2-sulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine (1.0 equivalent) in a 2M aqueous solution of sodium hydroxide (2.0 equivalents).

-

N-Sulfonylation: While vigorously stirring the glycine solution, slowly add thiophene-2-sulfonyl chloride (1.1 equivalents) portion-wise over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5°C.

-

pH Control: During the addition of thiophene-2-sulfonyl chloride, monitor the pH of the reaction mixture and maintain it within the range of 9-10 by the dropwise addition of 2M NaOH solution.

-

Reaction Completion: After the complete addition of the sulfonyl chloride, continue to stir the reaction mixture at room temperature for an additional 2-3 hours.

-

Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, C=O, N-H).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological Activity and Signaling Pathway

Thiophene-based sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8][9][10] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and as diuretics.

The proposed mechanism of action for this compound is the inhibition of carbonic anhydrase. The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.

Below is a diagram illustrating the proposed experimental workflow for evaluating the carbonic anhydrase inhibitory activity of the title compound.

Caption: Workflow for Synthesis and Biological Evaluation.

The following diagram illustrates the mechanism of carbonic anhydrase inhibition.

Caption: Carbonic Anhydrase Inhibition by Sulfonamides.

References

- 1. This compound - C6H7NO4S2 | CSSB00000165739 [chem-space.com]

- 2. 82068-09-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. CAS No.82068-09-5,(THIOPHENE-2-SULFONYLAMINO)-ACETIC ACID Suppliers [lookchem.com]

- 4. This compound | 82068-09-5 [sigmaaldrich.cn]

- 5. This compound, CasNo.82068-09-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. 187730050 [thermofisher.com]

- 7. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(Thiophene-2-sulfonamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-(Thiophene-2-sulfonamido)acetic acid. While direct experimental evidence for this specific molecule is not yet prevalent in publicly accessible literature, this paper extrapolates its likely biological activities based on robust data from structurally analogous thiophene sulfonamides. The primary putative targets identified are carbonic anhydrases and lactoperoxidase, with a potential, though less direct, influence on the prostaglandin E2 synthesis pathway via microsomal prostaglandin E synthase-1 (mPGES-1). This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic molecule that incorporates two key pharmacophores: a thiophene ring and a sulfonamide group. Thiophene and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with antimicrobial drugs (sulfa drugs) and a variety of enzyme inhibitors. The unique combination of these two functional groups in this compound suggests a high potential for specific and potent biological activity. This guide explores the most probable mechanisms through which this compound may exert its therapeutic effects.

Potential Mechanism of Action I: Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding motif found in numerous carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.

Supporting Evidence from Analogous Compounds

Research on related thiophene sulfonamides has demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For instance, a series of 4-substituted thiophene-2-sulfonamides were found to inhibit hCA II at nanomolar concentrations. While the exact inhibition constants for this compound are not available, the data from these structurally similar compounds provide a strong rationale for its investigation as a CA inhibitor.

Quantitative Data for Related Thiophene Sulfonamide CA Inhibitors

| Compound Class | Target Isoform | Inhibition Constant (Ki) |

| 4-substituted thiophene-2-sulfonamides | hCA II | Nanomolar range |

| Benzo[b]thiophene-2-sulfonamides | Ocular CAs | Potent (specific values not detailed in abstract) |

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of Carbonic Anhydrase by this compound.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric method is a standard protocol to determine the inhibitory activity of a compound against carbonic anhydrase.

-

Enzyme and Substrate Preparation:

-

A purified solution of the target human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

-

A CO₂-saturated solution is prepared by bubbling CO₂ gas through distilled water.

-

-

Inhibitor Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the inhibitor are made to obtain a range of concentrations for testing.

-

-

Assay Procedure:

-

The enzyme solution is mixed with the inhibitor solution (or solvent control) and incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

-

The change in pH is monitored over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

-

Data Analysis:

-

The reaction rates at different inhibitor concentrations are determined.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is repeated at different substrate concentrations, and the data are analyzed using Lineweaver-Burk or Dixon plots.

-

Potential Mechanism of Action II: Lactoperoxidase Inhibition

Lactoperoxidase (LPO) is a peroxidase enzyme found in mucosal secretions and milk, where it plays a crucial role in the innate immune system by catalyzing the oxidation of thiocyanate and iodide ions into antimicrobial compounds. Inhibition of LPO could have implications in modulating inflammatory processes and immune responses.

Supporting Evidence from Analogous Compounds

Studies on thiophene-2-sulfonamide derivatives have shown them to be potent inhibitors of bovine milk LPO. One particular derivative, 5-(2-thienylthio)thiophene-2-sulfonamide, exhibited competitive inhibition with a very low nanomolar IC₅₀ value, suggesting that the thiophene sulfonamide scaffold has a high affinity for the LPO active site.

Quantitative Data for a Related Thiophene-2-Sulfonamide LPO Inhibitor

| Compound | Inhibition Type | IC₅₀ | Ki |

| 5-(2-thienylthio) thiophene-2-sulfonamide | Competitive | 3.4 nM | 2 ± 0.6 nM |

Signaling Pathway: Lactoperoxidase Inhibition

Caption: Inhibition of Lactoperoxidase by this compound.

Experimental Protocol: In Vitro Lactoperoxidase Inhibition Assay

The inhibitory effect on LPO can be determined by monitoring the oxidation of a chromogenic substrate.

-

Enzyme and Reagent Preparation:

-

Purified bovine milk lactoperoxidase is prepared in a phosphate buffer (e.g., 50 mM, pH 7.0).

-

A solution of hydrogen peroxide (H₂O₂) is prepared.

-

A solution of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), is prepared.

-

-

Inhibitor Preparation:

-

A stock solution of this compound is prepared in an appropriate solvent.

-

Serial dilutions are made to achieve the desired concentration range.

-

-

Assay Procedure:

-

In a microplate well, the buffer, LPO solution, and inhibitor solution (or solvent control) are mixed and pre-incubated.

-

The reaction is initiated by adding the H₂O₂ and ABTS solutions.

-

The increase in absorbance at a specific wavelength (e.g., 412 nm for oxidized ABTS) is measured over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

IC₅₀ values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

Kinetic studies, varying the concentrations of both substrate and inhibitor, are performed to elucidate the mechanism of inhibition and calculate the Ki value.

-

Other Potential Mechanisms

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Derivatives based on a 2-(thiophen-2-yl)acetic acid scaffold have been identified as inhibitors of mPGES-1, an enzyme involved in the inflammatory cascade by producing prostaglandin E₂. While the exact structure of this compound differs from the reported inhibitors, the shared core motif suggests that it could potentially interact with the active site of mPGES-1. Further investigation is warranted to explore this possibility.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound emerges as a promising candidate for enzyme inhibition, with carbonic anhydrase and lactoperoxidase being the most probable primary targets. The provided data and experimental protocols offer a solid foundation for initiating a comprehensive investigation into the precise mechanism of action of this molecule.

Future research should focus on:

-

Direct enzymatic assays: Performing in vitro inhibition studies of this compound against a panel of human carbonic anhydrase isoforms and lactoperoxidase to determine its potency and selectivity.

-

Cell-based assays: Evaluating the effects of the compound on cellular processes regulated by these enzymes, such as pH regulation in cancer cells or antimicrobial activity in relevant cell models.

-

Structural biology: Co-crystallization of the compound with its target enzymes to elucidate the specific molecular interactions and guide further lead optimization.

-

In vivo studies: Assessing the therapeutic efficacy of this compound in relevant animal models of diseases such as glaucoma, cancer, or inflammatory conditions.

By systematically pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective therapeutic agents.

2-(Thiophene-2-sulfonamido)acetic Acid: An Obscure Compound with Undocumented Origins

An in-depth investigation into the discovery and history of 2-(Thiophene-2-sulfonamido)acetic acid (CAS Number: 82068-09-5) reveals a significant lack of publicly available scientific literature, patents, or detailed experimental data. This technical guide summarizes the limited available information and provides a broader context based on related thiophene derivatives.

While the chemical structure of this compound is known, its discovery, historical development, and specific biological activities are not documented in readily accessible scientific databases. The compound is listed by several chemical suppliers, indicating its synthesis is feasible, but research detailing its synthesis, characterization, and potential applications is conspicuously absent.

General Context: Thiophene Acetic Acid and Sulfonamide Derivatives

To provide a framework for understanding the potential significance of this molecule, it is useful to examine its constituent parts: the 2-thiopheneacetic acid core and the sulfonamide functional group.

2-Thiopheneacetic acid is a well-known and commercially important organosulfur compound. It serves as a crucial building block in the synthesis of various pharmaceuticals. Notably, it is a precursor to the cephalosporin antibiotics cephaloridine and cephalothin. The synthesis of 2-thiopheneacetic acid itself is well-documented, with various methods developed over the years.

Thiophene-containing compounds, in general, are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Thiophene sulfonamides represent a class of compounds that have been investigated for various therapeutic applications. Sulfonamide-based drugs have a long history in medicine, and their incorporation with a thiophene moiety has been a strategy to develop novel therapeutic agents. Research on different thiophene sulfonamide derivatives has indicated potential antibacterial and anticancer activities.

Putative Synthesis

While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. The most likely approach would involve the reaction of thiophene-2-sulfonamide with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

A generalized workflow for such a synthesis is depicted below.

Caption: A potential synthetic pathway to this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. While many thiophene sulfonamide derivatives have been studied for their biological effects, the specific acetic acid derivative has not been the subject of published research. Therefore, no signaling pathways or experimental data on its biological effects can be presented.

Conclusion

spectroscopic analysis of 2-(Thiophene-2-sulfonamido)acetic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 2-(Thiophene-2-sulfonamido)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a comprehensive predicted analysis based on the known spectroscopic data of its constituent chemical moieties: thiophene-2-sulfonamide and N-substituted acetic acid. This guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables for clarity. Furthermore, detailed, generalized experimental protocols for these analytical techniques are provided, alongside a visual workflow of the spectroscopic analysis process. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.0-8.5 | Singlet (broad) | 1H | Sulfonamide proton (-SO₂NH-) |

| ~7.8-7.9 | Doublet of doublets | 1H | Thiophene H5 |

| ~7.5-7.6 | Doublet of doublets | 1H | Thiophene H3 |

| ~7.1-7.2 | Doublet of doublets | 1H | Thiophene H4 |

| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~140-145 | Thiophene C2 (ipso-carbon) |

| ~132-135 | Thiophene C5 |

| ~130-132 | Thiophene C3 |

| ~127-129 | Thiophene C4 |

| ~45-50 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Sulfonamide) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1500-1400 | Medium | C=C stretch (Thiophene ring) |

| ~1340 and ~1160 | Strong | Asymmetric and Symmetric S=O stretch (Sulfonamide) |

| ~900 | Medium | O-H bend (Carboxylic acid) |

| ~700-800 | Medium-Strong | C-H out-of-plane bend (Thiophene ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 221.00 | [M]⁺ | Molecular ion (for C₆H₇NO₄S₂) |

| 220.00 | [M-H]⁻ | Deprotonated molecule (in negative ion mode) |

| 176 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 143 | [C₄H₃SO₂NH₂]⁺ | Thiophene-2-sulfonamide fragment |

| 78 | [C₂H₄NO₂]⁺ | Glycine fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the need to observe exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and potential adducts.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

2-(Thiophene-2-sulfonamido)acetic acid: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Carbonic Anhydrases and the Role of Inhibitors

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis. The active site of CAs features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide ion.

The critical role of CAs in pathophysiology, particularly in diseases like glaucoma, epilepsy, and certain cancers, has made them a prime target for therapeutic intervention.[1] Sulfonamides are a well-established class of CA inhibitors, functioning by coordinating to the active site zinc ion, thereby displacing the catalytic water/hydroxide and blocking the enzyme's activity. The thiophene ring is a privileged scaffold in medicinal chemistry and has been incorporated into sulfonamide-based inhibitors to enhance their potency and selectivity.

Quantitative Inhibitory Data of Structurally Related Thiophene-Based Sulfonamides

While specific inhibitory data for 2-(Thiophene-2-sulfonamido)acetic acid is not available, the following table summarizes the inhibitory activity of other thiophene-based sulfonamides against two key human carbonic anhydrase isoforms, hCA I and hCA II. This data provides a strong indication of the potential potency of the title compound.

| Compound Class | Target Isoform | IC50 Range | Ki Range |

| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |

| Thiophene-based sulfonamides | hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |

Data extracted from studies on various thiophene-based sulfonamides and should be considered representative.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available thiophene-2-sulfonamide and ethyl chloroacetate.

Step 1: Synthesis of Ethyl 2-(Thiophene-2-sulfonamido)acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-sulfonamide (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution to act as a base.

-

Alkylation: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(thiophene-2-sulfonamido)acetate.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 2-(thiophene-2-sulfonamido)acetate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity of this compound can be determined using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (4-NPA) by carbonic anhydrase.

Materials:

-

Human carbonic anhydrase (isoforms I, II, etc.)

-

4-Nitrophenyl acetate (4-NPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

This compound (test compound)

-

Acetazolamide (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

Prepare a working solution of the CA enzyme in Tris-HCl buffer.

-

Prepare a stock solution of 4-NPA in acetonitrile.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer only.

-

Control (No Inhibitor): CA enzyme solution + buffer.

-

Test Compound: CA enzyme solution + buffer + various concentrations of the test compound.

-

Standard: CA enzyme solution + buffer + various concentrations of acetazolamide.

-

-

Pre-incubation: Add the enzyme and inhibitor (or buffer for control) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the 4-NPA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of 4-nitrophenol formation is proportional to the CA activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and standard.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of inhibition of carbonic anhydrase by this compound. The sulfonamide group is expected to coordinate with the zinc ion in the active site.

Caption: Proposed binding of the inhibitor to the active site zinc ion.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of this compound as a carbonic anhydrase inhibitor.

Caption: Workflow for synthesis and in vitro evaluation.

References

Potential Therapeutic Targets of 2-(Thiophene-2-sulfonamido)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Thiophene-2-sulfonamido)acetic acid is a heterocyclic compound featuring a thiophene ring, a sulfonamide linkage, and an acetic acid moiety. While direct experimental evidence for its specific biological targets is limited in publicly available literature, its structural motifs strongly suggest potential interactions with key enzymes implicated in a range of pathologies. This technical guide consolidates evidence from closely related thiophene sulfonamide and thiophene acetic acid derivatives to propose and detail its most probable therapeutic targets. Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential targets for this compound are identified as carbonic anhydrases (CAs) and lactoperoxidase (LPO) , with a secondary possibility of targeting microsomal prostaglandin E synthase-1 (mPGES-1) . This document provides a comprehensive overview of these potential targets, including relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for target validation.

Introduction

Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, with numerous approved drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a sulfonamide group is a common strategy in the design of enzyme inhibitors, most notably targeting carbonic anhydrases. Furthermore, the acetic acid functional group can facilitate interactions with the active sites of various enzymes. This guide explores the therapeutic potential of this compound by examining the established biological activities of structurally similar molecules.

Primary Potential Therapeutic Target: Carbonic Anhydrases (CAs)

The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases a highly probable target for this compound. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Signaling Pathway and Mechanism of Action

Carbonic anhydrase inhibitors typically function by coordinating with the zinc ion in the enzyme's active site, preventing the binding of water and subsequent catalysis. By inhibiting CA, this compound could modulate pH homeostasis in various tissues. For instance, in the eye, inhibition of CAII can reduce the formation of aqueous humor, thereby lowering intraocular pressure in glaucoma.

Quantitative Data for Analogous Compounds

While specific IC50 or Ki values for this compound are not available, data from other thiophene-2-sulfonamides demonstrate potent inhibition of human CA isoforms I and II (hCA I and hCA II).

| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type |

| Thiophene-based sulfonamide 1 | hCA I | 69 | 66.49 ± 17.15 | Noncompetitive |

| Thiophene-based sulfonamide 1 | hCA II | 23.4 | 74.88 ± 20.65 | Noncompetitive |

| Thiophene-based sulfonamide 4 | hCA I | 70,000 | 234,990 ± 15,440 | Noncompetitive |

| Thiophene-based sulfonamide 4 | hCA II | 1,405 | 38,040 ± 12,970 | Noncompetitive |

| Data adapted from studies on various thiophene-based sulfonamides.[1] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II).

Materials:

-

Purified hCA I and hCA II

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound)

-

Acetazolamide (standard CA inhibitor)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions.

-

In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the NPA substrate.

-

Measure the rate of hydrolysis of NPA to 4-nitrophenol by monitoring the absorbance at 400 nm over time.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Primary Potential Therapeutic Target: Lactoperoxidase (LPO)

Recent studies have highlighted that thiophene-2-sulfonamide derivatives can be potent inhibitors of lactoperoxidase[2]. LPO is a peroxidase enzyme found in mucosal secretions and is a key component of the innate immune system, exerting antimicrobial effects through the oxidation of thiocyanate ions.

Signaling Pathway and Mechanism of Action

LPO catalyzes the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂) to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent. Inhibition of LPO could have immunomodulatory effects, although the precise therapeutic applications of LPO inhibitors are still under investigation.

Quantitative Data for Analogous Compounds

A study on thiophene-2-sulfonamide derivatives revealed potent inhibition of bovine milk LPO.

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

| 5-(2-thienylthio) thiophene-2-sulfonamide | 3.4 | 2 ± 0.6 | Competitive |

| Data from a study on thiophene-2-sulfonamide derivatives.[2] |

Experimental Protocol: In Vitro Lactoperoxidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on LPO activity.

Materials:

-

Purified bovine milk LPO

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 6.0)

-

This compound (test compound)

-

96-well microplate reader

Procedure:

-

Purify LPO from bovine milk using affinity chromatography (e.g., Sepharose-4B-L-tyrosine-sulfonamide column).

-

Prepare a stock solution of the test compound and serial dilutions.

-

In a 96-well plate, add phosphate buffer, ABTS solution, H₂O₂ solution, and the test compound at various concentrations.

-

Initiate the reaction by adding the purified LPO enzyme.

-

Monitor the oxidation of ABTS by measuring the increase in absorbance at 412 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the CA assay.

-

Determine the Ki and mechanism of inhibition using kinetic studies with varying substrate and inhibitor concentrations.

Secondary Potential Therapeutic Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)

The structurally related compound, 2-(thiophen-2-yl)acetic acid, has been identified as a promising scaffold for the development of mPGES-1 inhibitors.[3][4] mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

Signaling Pathway and Mechanism of Action

mPGES-1 is often upregulated during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2). Inhibition of mPGES-1 represents a targeted anti-inflammatory strategy by selectively blocking the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that may have homeostatic functions.

Quantitative Data for Analogous Compounds

Derivatives of 2-(thiophen-2-yl)acetic acid have shown inhibitory activity against mPGES-1.

| Compound | Target | IC50 (µM) on A549 cells |

| Compound 1c (a derivative) | mPGES-1 | low micromolar range |

| Compound 2c (a derivative) | mPGES-1 | low micromolar range |

| Data from a study on 2-(thiophen-2-yl)acetic acid derivatives.[5][6] |

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

Objective: To assess the inhibitory potential of this compound on mPGES-1 activity.

Materials:

-

Human A549 lung carcinoma cells (or another cell line expressing mPGES-1)

-

Interleukin-1β (IL-1β) to induce mPGES-1 expression

-

Arachidonic acid

-

This compound (test compound)

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Culture A549 cells and stimulate with IL-1β to induce mPGES-1 expression.

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Add arachidonic acid to the cell culture medium to initiate PGE2 synthesis.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of PGE2 production inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Based on the chemical structure of this compound and the established activities of closely related analogs, carbonic anhydrases and lactoperoxidase are proposed as its primary therapeutic targets. Microsomal prostaglandin E synthase-1 represents a plausible secondary target. The provided experimental protocols offer a framework for the validation of these potential targets and the characterization of the compound's inhibitory profile. Further in vitro and in vivo studies are warranted to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers and drug development professionals to direct future investigations into this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

In Silico Modeling of 2-(Thiophene-2-sulfonamido)acetic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 2-(Thiophene-2-sulfonamido)acetic acid. This compound, belonging to the sulfonamide class, holds therapeutic potential, and computational modeling is pivotal in elucidating its mechanism of action, predicting binding affinities, and guiding further drug development efforts. This document outlines potential biological targets, detailed experimental protocols for computational analysis, and presents hypothetical data in a structured format for clarity and comparison.

Introduction to this compound and In Silico Modeling

This compound is a heterocyclic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2][3] The thiophene ring is also a common scaffold in pharmacologically active molecules.[4][5] In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful approach to study how such ligands interact with biological macromolecules at an atomic level, thereby accelerating the drug discovery process.[6][7]

Potential Biological Targets

Based on the structural features of this compound, several protein families are predicted as potential biological targets. Sulfonamides are well-established inhibitors of carbonic anhydrases and dihydropteroate synthase (DHPS).[1][4][8] Furthermore, compounds incorporating a 2-(thiophen-2-yl)acetic acid moiety have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[9][10]

-

Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[4][8][11] The sulfonamide group can coordinate with the zinc ion in the active site of CAs.

-

Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway of bacteria, DHPS is the classical target for sulfonamide antibiotics.[1][12]

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An enzyme involved in the inflammatory pathway, making it a target for anti-inflammatory drug development.[9][10]

In Silico Experimental Protocols

A multi-step computational workflow is essential for a thorough investigation of the compound's interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinities.[12]

Protocol for Molecular Docking:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 2VVA; mPGES-1, PDB ID: 4BPM) from the RCSB Protein Data Bank.[12]

-

Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove water molecules and any co-crystallized ligands or non-essential ions.[12]

-

Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms using software like AutoDockTools.[12]

-

Save the prepared receptor structure in the PDBQT file format.[12]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.[12]

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically by creating a grid box centered on the active site identified from the co-crystallized ligand or from literature.

-

Perform the docking simulation using a program like AutoDock Vina.[12] This software will explore various conformations of the ligand within the defined binding site and rank them based on a scoring function.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.[6][13][14]

Protocol for MD Simulation:

-

System Preparation:

-

Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

-

Place the complex in a periodic solvent box (e.g., water) and add counter-ions to neutralize the system.

-

Generate the topology files and force field parameters for both the protein (e.g., CHARMM36) and the ligand.[14]

-

-

Simulation Execution (using GROMACS):

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[13]

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[14]

-

Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the complex.[6]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the hydrogen bond occupancy and other key interactions throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described in silico experiments.

Table 1: Molecular Docking Results for this compound with Potential Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 2VVA | -8.5 | His94, His96, His119, Thr199, Thr200 |

| mPGES-1 | 4BPM | -7.9 | Arg126, Ser127, Leu130 |

| DHPS (S. aureus) | 1AD4 | -7.2 | Arg257, Lys221, Ser222 |

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns Simulation)

| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| CA II - Ligand | 1.8 ± 0.3 | 0.9 ± 0.2 | Thr199 (85%), His94 (70%) |

| mPGES-1 - Ligand | 2.1 ± 0.4 | 1.2 ± 0.3 | Arg126 (92%), Ser127 (65%) |

| DHPS - Ligand | 2.5 ± 0.5 | 1.5 ± 0.4 | Arg257 (78%) |

Table 3: Binding Free Energy Calculations

| Complex | Method | Binding Free Energy (kcal/mol) |

| CA II - Ligand | MM/PBSA | -25.7 ± 3.1 |

| mPGES-1 - Ligand | MM/PBSA | -21.3 ± 2.8 |

| DHPS - Ligand | MM/PBSA | -18.9 ± 3.5 |

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of the in silico modeling process and a generalized signaling pathway that could be modulated by the compound.

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for characterizing the interactions of this compound with potential biological targets. By combining molecular docking and molecular dynamics simulations, researchers can gain significant insights into the compound's binding mode, stability, and affinity. These computational predictions are invaluable for hypothesis generation and for guiding the rational design of more potent and selective derivatives. It is imperative that these in silico findings are subsequently validated through in vitro and in vivo experimental assays to confirm the biological activity.

References

- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dovepress.com [dovepress.com]

- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]

- 11. Buy 2-[Propyl-[5-(trifluoromethyl)thiophen-2-yl]sulfonylamino]acetic acid [smolecule.com]

- 12. benchchem.com [benchchem.com]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

Methodological & Application

Application Notes and Protocols: 2-(Thiophene-2-sulfonamido)acetic acid Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophene-2-sulfonamido)acetic acid and its derivatives are a class of organic compounds characterized by a thiophene ring linked to a sulfonamide group, which in turn is attached to an acetic acid moiety. This structural motif is of significant interest in medicinal chemistry, particularly due to its potential as an enzyme inhibitor. The sulfonamide group is a well-established pharmacophore known to target zinc-containing enzymes, most notably carbonic anhydrases (CAs).[1]

Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[2][3] Their involvement in pathological conditions such as glaucoma, epilepsy, and some cancers has made them a prime target for drug development.[2][4] Thiophene-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrase.[4][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against carbonic anhydrase.

Principle of the Assay

The enzymatic assay described here relies on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).[2][6] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[2][6] In the presence of an inhibitor like this compound, the rate of this reaction will decrease in a dose-dependent manner. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[6]

Data Presentation

The inhibitory activity of this compound and a reference compound against a specific carbonic anhydrase isoform (e.g., human carbonic anhydrase II) can be summarized in the following table.

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | 150.5 ± 12.3 | 85.2 ± 9.8 | Competitive |

| Acetazolamide (Reference) | 985.8 | 278.8 ± 44.3 | Competitive[6] |

Note: The data for this compound is hypothetical for illustrative purposes, while the data for Acetazolamide is based on published findings.[6]

Experimental Protocol

Materials and Reagents

-

Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396)[2]

-

Substrate: p-Nitrophenyl acetate (p-NPA)[2]

-

Inhibitor: this compound

-

Positive Control: Acetazolamide[2]

-

Buffer: 50 mM Tris-HCl, pH 7.5[2]

-

Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds[2]

-

Equipment:

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[2]

-

CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

-

CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[2]

-

Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[2]

-

Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO to a concentration of 10 mM.[2] Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve the final desired concentrations for the assay.

Assay Procedure

-

Plate Setup:

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[2]

-

Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[2]

-

Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[2]

-

Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.[2]

-

It is recommended to perform all measurements in triplicate.[2]

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 158 µL of Assay Buffer to the appropriate wells.[2]

-

Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[2]

-

Add 20 µL of the CA Working Solution to all wells except the blank.[2]

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

-

Reaction Initiation and Measurement:

Data Analysis

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Caption: Inhibition of the carbonic anhydrase signaling pathway.

References

- 1. dovepress.com [dovepress.com]

- 2. benchchem.com [benchchem.com]

- 3. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]

- 4. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

Application Notes and Protocols for 2-(Thiophene-2-sulfonamido)acetic acid in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 2-(Thiophene-2-sulfonamido)acetic acid , also known as N-(thiophen-2-ylsulfonyl)glycine, in cell culture studies. While direct research on this specific compound is limited, the broader class of thiophene derivatives, particularly those containing sulfonamide and acetic acid moieties, has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines.[3][4][5] The protocols outlined herein are based on established methodologies for evaluating the anticancer potential of novel chemical entities and are intended to serve as a comprehensive guide for initial in vitro studies.

The proposed mechanisms of action for thiophene derivatives often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6] Therefore, the experimental designs focus on elucidating these potential effects.

Hypothesized Mechanism of Action

Based on the activities of structurally related thiophene sulfonamides, this compound is hypothesized to exert its anticancer effects through the modulation of critical cellular signaling pathways. A potential mechanism involves the inhibition of protein kinases, such as VEGFR-2 and AKT, which are pivotal in regulating cell growth, proliferation, and survival.[5] Inhibition of these kinases can lead to the induction of apoptosis and cell cycle arrest.

Caption: Hypothesized mechanism of action for this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value |

| PC-3 | Prostate Adenocarcinoma | Experimental Value |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h treatment)

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | - | Value | Value | Value |

| Compound | IC50/2 | Value | Value | Value |

| Compound | IC50 | Value | Value | Value |

| Compound | IC50*2 | Value | Value | Value |

Table 3: Induction of Apoptosis by this compound in A549 Cells (48h treatment)

| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| Vehicle Control | - | Value | Value | Value |

| Compound | IC50 | Value | Value | Value |

Experimental Protocols